
N-(5-Nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride is a complex organic compound that features a morpholine ring, a nitrothiophene moiety, and a carboximidoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride typically involves multiple steps. One common method starts with the preparation of 5-nitrothiophene-2-carbonyl chloride, which is then reacted with morpholine to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Oxidation: The thiophene ring can be oxidized under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines in the presence of a base.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Nucleophilic Substitution: Formation of azides or amines.
Reduction: Formation of amines from nitro groups.
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Scientific Research Applications
N-(5-Nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(5-Nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride shares similarities with other nitrothiophene derivatives and morpholine-containing compounds.
- Examples include N-acyl-morpholine-4-carbothioamides and morpholine-based arylsquaramides .
Uniqueness
- The combination of a nitrothiophene moiety with a morpholine ring and a carboximidoyl chloride group makes this compound unique.
- Its structural features contribute to its distinct chemical reactivity and potential applications in various fields .
Properties
CAS No. |
90036-26-3 |
|---|---|
Molecular Formula |
C10H10ClN3O4S |
Molecular Weight |
303.72 g/mol |
IUPAC Name |
N-(5-nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride |
InChI |
InChI=1S/C10H10ClN3O4S/c11-10(13-3-5-18-6-4-13)12-9(15)7-1-2-8(19-7)14(16)17/h1-2H,3-6H2 |
InChI Key |
ZWHRNKPRFGMYKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=NC(=O)C2=CC=C(S2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


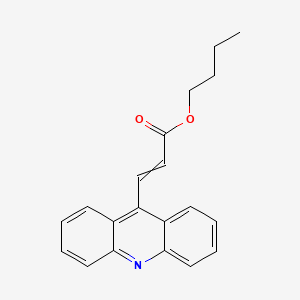
![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)

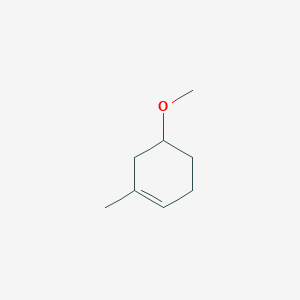
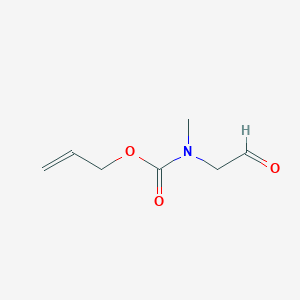
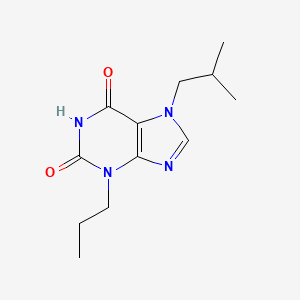
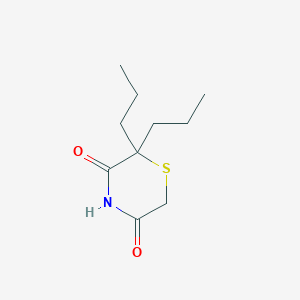
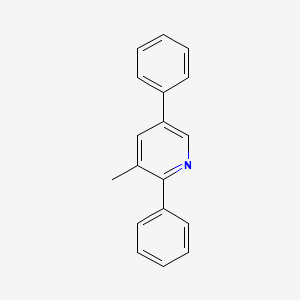


![2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14368354.png)
![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)
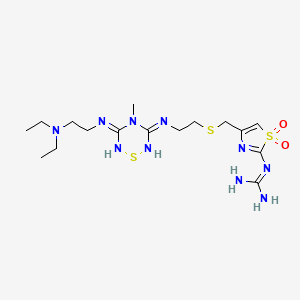
![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)
